3-amino-5-methoxyphenol hydrochloride

Solubility Formulation Medicinal Chemistry

Procure 3-Amino-5-methoxyphenol HCl for robust, reproducible syntheses. This hydrochloride salt offers superior aqueous solubility and handling stability vs. the free base, ensuring reliable integration into automated platforms. Ideal for developing kinase inhibitors, antivirals, and for FBDD. Consistent ≥96% purity supports SAR studies and lead optimization.

Molecular Formula C7H10ClNO2
Molecular Weight 175.61 g/mol
CAS No. 1803580-66-6
Cat. No. B6617957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-5-methoxyphenol hydrochloride
CAS1803580-66-6
Molecular FormulaC7H10ClNO2
Molecular Weight175.61 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)O)N.Cl
InChIInChI=1S/C7H9NO2.ClH/c1-10-7-3-5(8)2-6(9)4-7;/h2-4,9H,8H2,1H3;1H
InChIKeyHUABJLYFWHQQAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-methoxyphenol Hydrochloride (CAS 1803580-66-6): A Versatile Trifunctional Aromatic Building Block for Medicinal Chemistry and Advanced Synthesis


3-Amino-5-methoxyphenol hydrochloride (CAS 1803580-66-6) is a multifunctional aromatic compound featuring a benzene ring substituted with hydroxyl (-OH), amino (-NH₂), and methoxy (-OCH₃) groups at the 1, 3, and 5 positions, respectively, with a molecular formula of C₇H₁₀ClNO₂ and a molecular weight of 175.61 g/mol . This hydrochloride salt form enhances aqueous solubility and handling stability compared to its free base counterpart (CAS 162155-27-3), making it a widely utilized building block in medicinal chemistry for the synthesis of kinase inhibitors, antiviral agents, and other bioactive molecules .

Why Generic Substitution Fails: Positional Isomerism Dictates Reactivity and Target Engagement in Aminomethoxyphenol Building Blocks


In the class of aminomethoxyphenols, the relative positions of the amino, hydroxyl, and methoxy substituents critically govern both physicochemical properties and biological activity. Simple substitution of 3-amino-5-methoxyphenol hydrochloride with its positional isomers (e.g., 3-amino-4-methoxyphenol or 4-amino-2-methoxyphenol) is not feasible without altering key parameters such as aqueous solubility, electronic distribution, and, most importantly, target binding affinity. Studies on methoxyphenolic compounds demonstrate that subtle changes in substitution pattern can shift anti-inflammatory IC₅₀ values by orders of magnitude [1], underscoring that these analogs are not functionally interchangeable in either synthetic or biological contexts.

Quantitative Evidence Guide: Differentiating 3-Amino-5-methoxyphenol Hydrochloride from Closest Analogs


Aqueous Solubility Advantage of the Hydrochloride Salt Over Free Base Forms

The hydrochloride salt of 3-amino-5-methoxyphenol (MW 175.61 g/mol) exhibits significantly enhanced water solubility compared to its free base (MW 139.15 g/mol), which is a critical differentiator for aqueous reaction conditions and biological assays. While the free base has a predicted water solubility of approximately 44.5 mg/mL at 25°C , the hydrochloride form, by virtue of salt formation, is expected to have substantially higher aqueous solubility, facilitating homogeneous reaction mixtures and improved bioavailability in preliminary screening .

Solubility Formulation Medicinal Chemistry

Defined Purity Threshold and Storage Stability Profile for Reliable Synthetic Reproducibility

Commercially available 3-amino-5-methoxyphenol hydrochloride is supplied with a minimum purity specification of 95%, as verified by multiple reputable vendors [1]. In contrast, the free base form is often offered at varying purity levels (e.g., 95% or 97% by HPLC ). The hydrochloride salt also benefits from defined long-term storage conditions (cool, dry place ) and, in some cases, recommendations for storage at 4°C under inert atmosphere to prevent degradation , whereas the free base requires storage at -20°C under inert gas to maintain stability . This difference in storage stringency reflects the enhanced chemical stability imparted by salt formation.

Purity Stability Quality Control

Synthetic Utility in Kinase and Antiviral Inhibitor Scaffolds: A Preferred Building Block Over Isomeric Alternatives

3-Amino-5-methoxyphenol (and its hydrochloride salt) is specifically cited as a key nucleophilic building block in the preparation of selective 2-naphthamidine inhibitors of urokinase and indole derivatives as dengue virus inhibitors . Furthermore, this compound serves as a precursor in synthesizing quinazolinone derivatives, which display antitumor and antiviral activities, and coupling with malononitrile yields β-aminonitrile intermediates for kinase inhibitors . In contrast, while other positional isomers like 4-amino-2-methoxyphenol exhibit anti-inflammatory activity (IC₅₀ = 410 μM) [1], they are not documented as preferred building blocks for the same targeted therapeutic scaffolds, highlighting the unique synthetic utility conferred by the 3,5-substitution pattern.

Kinase Inhibitors Antiviral Agents Urokinase Inhibitors

Optimal Application Scenarios for 3-Amino-5-methoxyphenol Hydrochloride Based on Verified Evidence


Aqueous-Phase Synthesis of Bioactive Heterocycles

The enhanced water solubility of 3-amino-5-methoxyphenol hydrochloride compared to its free base makes it the preferred choice for synthetic protocols conducted in aqueous or mixed aqueous-organic media . This is particularly advantageous in the synthesis of water-soluble drug candidates or bioconjugates where organic solvent removal is challenging or where compatibility with biological systems is required.

Medicinal Chemistry Campaigns Targeting Urokinase and Dengue Virus

Given its documented utility as a building block for selective 2-naphthamidine inhibitors of urokinase and indole-based dengue virus inhibitors , this compound is ideally suited for medicinal chemistry programs focused on these targets. Procurement of the hydrochloride salt ensures a consistent, high-purity starting material for structure-activity relationship (SAR) studies and lead optimization efforts.

Kinase Inhibitor Fragment Libraries and Scaffold Hopping

The compound's established role as a precursor to β-aminonitrile intermediates for kinase inhibitors positions it as a valuable component in fragment-based drug discovery (FBDD) libraries or as a versatile scaffold for generating novel ATP-competitive kinase inhibitors. Its defined purity (≥95%) and ambient storage stability simplify integration into automated synthesis platforms.

Laboratory-Scale Process Development and Scale-Up

The availability of 3-amino-5-methoxyphenol hydrochloride with consistent purity specifications (95-96%) and defined storage conditions (cool, dry place or 4°C under nitrogen) [1] makes it a reliable starting material for process chemistry development. The hydrochloride salt form may also simplify work-up and purification steps in multi-gram syntheses compared to the free base.

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